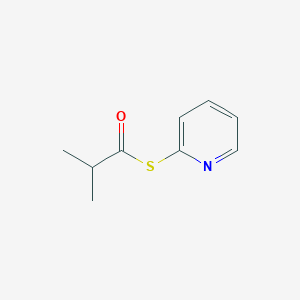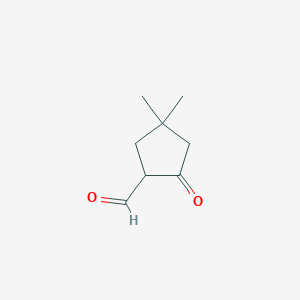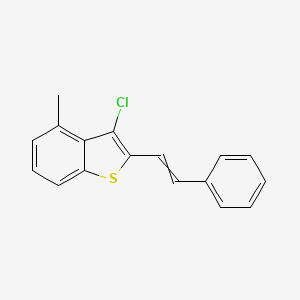
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a phenylethenyl group attached to the benzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-bromobenzothiophene and styrene.
Grignard Reaction: The 4-methyl-2-bromobenzothiophene undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding phenylethenyl derivative.
Chlorination: The phenylethenyl derivative is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its potential anticancer activity could involve inhibition of specific enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
2-Phenylethenyl-1-benzothiophene: Lacks the chlorine and methyl groups, resulting in different chemical properties.
4-Methyl-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the chlorine atom.
3-Chloro-2-(2-phenylethenyl)-1-benzothiophene: Similar structure but without the methyl group.
Uniqueness
3-Chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene is unique due to the presence of all three substituents (chlorine, methyl, and phenylethenyl) on the benzothiophene core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84258-83-3 |
|---|---|
分子式 |
C17H13ClS |
分子量 |
284.8 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-2-(2-phenylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C17H13ClS/c1-12-6-5-9-14-16(12)17(18)15(19-14)11-10-13-7-3-2-4-8-13/h2-11H,1H3 |
InChI 键 |
PUBXMENOCGYHCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=C2Cl)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


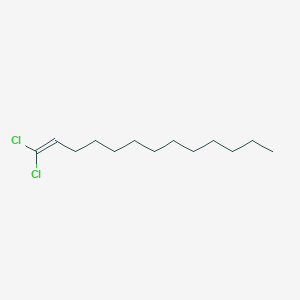
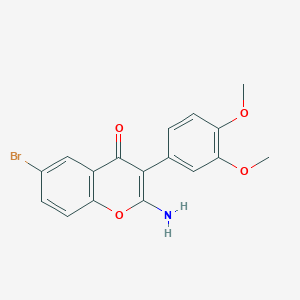
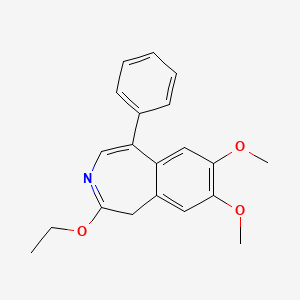
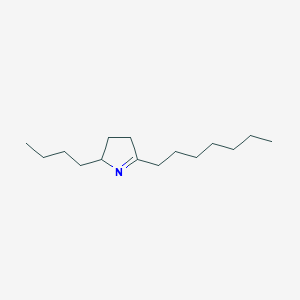
![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
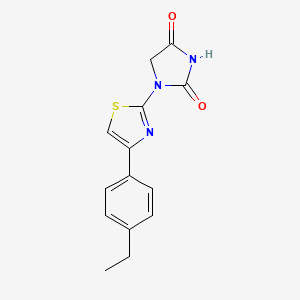
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)


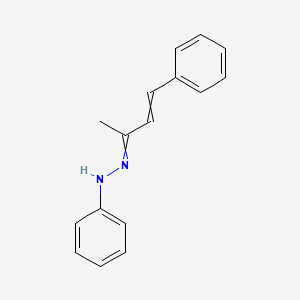
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
propanedioate](/img/structure/B14429364.png)
